molecular formula C13H22N2 B7860296 N1-benzyl-N1-propylpropane-1,3-diamine

N1-benzyl-N1-propylpropane-1,3-diamine

Cat. No.: B7860296
M. Wt: 206.33 g/mol
InChI Key: RPCAZXDMNFBHKB-UHFFFAOYSA-N
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Description

N1-benzyl-N1-propylpropane-1,3-diamine is a synthetic organic compound with the molecular formula C 13 H 22 N 2 and a molecular weight of 206.33 g/mol . This diamino compound features a propane-1,3-diamine backbone differentially substituted with benzyl and propyl groups on the same nitrogen atom, a structure that classifies it among N,N-disubstituted diamines . Compounds within this chemical class, particularly N-benzyl-1,3-propanediamine derivatives, hold significant value in inorganic and medicinal chemistry research as precursors for metal complex formation . They are frequently investigated as ligands for platinum(II) centers to create analogs of established anticancer drugs like cisplatin . These novel platinum complexes are explored as potential antineoplastic agents to overcome the limitations of existing chemotherapeutics, including drug resistance and severe side effects . The structural motif of the N-benzyl group may influence the DNA-binding properties and intercalation potential of the resulting metal complexes, making them subjects of ongoing pharmacological investigation . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheets for N-benzylpropane-1,3-diamine derivatives, which indicate this class of chemicals is corrosive, causing severe skin burns and eye damage . Appropriate personal protective equipment (PPE), including chemical-impermeable gloves and eye protection, is essential. Handling should occur in a well-ventilated place, and the material should be stored locked up in a cool, dry location .

Properties

IUPAC Name

N'-benzyl-N'-propylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-2-10-15(11-6-9-14)12-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCAZXDMNFBHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCN)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-benzyl-N1-propylpropane-1,3-diamine (C13H23N3) is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a propyl chain on a propane-1,3-diamine backbone. Its molecular weight is 221.34 g/mol, and it belongs to the class of aliphatic amines. The compound's structural characteristics suggest potential interactions with biological targets involved in various diseases, particularly through enzyme inhibition and receptor interaction.

Biological Activity

Research indicates that this compound exhibits notable biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes that play critical roles in metabolic pathways. Such inhibition could be beneficial in treating metabolic disorders.
  • Neurotransmitter Receptor Interaction : There is evidence that this compound may interact with neurotransmitter receptors, which could have implications for neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit metabolic enzymes
Neurotransmitter InteractionPossible interactions with neurotransmitter receptors
Antimicrobial PotentialMay exhibit activity against certain bacterial strains

Research Findings

A variety of studies have been conducted to investigate the biological activity of this compound:

  • Pharmacological Studies : Initial pharmacological assessments indicate that the compound may have a role in drug development due to its structural properties and biological interactions. Its ability to act as an enzyme inhibitor opens avenues for therapeutic applications in conditions like diabetes and obesity.
  • Case Studies : In vitro studies have reported the antimicrobial properties of related compounds, suggesting that this compound might share similar activities against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Further research is needed to confirm these effects specifically for this compound.

Synthetic Pathways

Several synthetic methods have been developed for producing this compound. Each method varies in yield and purity, which are critical factors for ensuring the compound's efficacy in biological assays:

  • Mannich Reaction : This involves the condensation of benzaldehyde with amines under acidic conditions.
  • Amine Alkylation : Another method includes the alkylation of primary amines with alkyl halides.

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Mannich ReactionCondensation with benzaldehydeVariable
Amine AlkylationAlkylation of primary aminesHigh

Future Directions

The current body of research underscores the necessity for further studies on this compound to fully elucidate its pharmacological potential. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity could lead to the development of more potent derivatives.

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity : APDA’s long dodecyl chain enhances lipophilicity, enabling membrane disruption in microbes, whereas the benzyl group in the target compound may offer similar advantages but with reduced steric hindrance .
  • Enzyme Inhibition : Bulky substituents (e.g., cyclohexyl) improve specificity for enzyme targets like ANT(2′) .
  • Anticancer Potential: Dimethyl groups (e.g., N1,N1-dimethylpropane-1,3-diamine) facilitate entry into cancer cells, as seen in sunitinib analogs .

Challenges :

  • Signal broadening in NMR spectra due to macrocyclic structures complicates characterization, a common issue in cyclen-based analogs .
  • Steric hindrance from bulky groups (e.g., benzyl) may require optimized reaction conditions.

Physicochemical and Pharmacokinetic Properties

Property This compound (Predicted) APDA N1,N1-Dimethylpropane-1,3-diamine
Molecular Weight ~250-300 g/mol 329.56 g/mol 102.18 g/mol
LogP (Lipophilicity) Moderate (benzyl enhances) High (dodecyl) Low (dimethyl)
Solubility Low in water Very low High
Bioactivity Potential antimicrobial/antiviral Antimicrobial Anticancer

Notes:

  • APDA’s dodecyl chain maximizes membrane interaction, making it a superior biocide .

Preparation Methods

Catalytic Hydrogenation of Cyano Precursors

A high-yield route involves the reduction of 3-[benzyl-(2-cyano-ethyl)-amino]-propionitrile using hydrogen gas in methanol/water (1:1 v/v) at 70°C under 30003 Torr pressure for 2 hours . Palladium on carbon (Pd/C) serves as the catalyst, achieving quantitative conversion to N1-benzyl-N1-propylpropane-1,3-diamine. Key advantages include:

  • Yield : 100% under optimized conditions .

  • Selectivity : No detectable byproducts due to the steric protection of the tertiary amine group.

  • Work-up : Simple filtration to remove the catalyst, followed by solvent evaporation.

This method, reported by Beigi et al. (2011), avoids harsh acidic or basic conditions, making it suitable for scale-up .

Mannich Reaction and Sequential Alkylation

Dimitrova et al. (2022) developed a two-step protocol starting with the formation of a cyclic aminomethylammonium Mannich salt :

  • Mannich Reaction :

    • React paraformaldehyde (3.3 eq.) with N1,N1,N2-trimethylpropane-1,3-diamine in dichloromethane (DCM) at 25°C for 24 hours.

    • Acidify with HCl to precipitate the Mannich salt.

  • Alkylation :

    • Treat the salt with benzyl chloride (1.2 eq.) and triethylamine (2 eq.) in DCM.

    • Stir at 40°C for 12 hours, extract with DCM, and concentrate under vacuum.

Outcome :

  • Intermediate Purity : >95% by NMR .

  • Challenges : Competing N-alkylation requires precise stoichiometric control.

Direct Alkylation of Propane-1,3-Diamine

Alkylation with benzyl and propyl halides under basic conditions offers a straightforward pathway:

Procedure :

  • Dissolve propane-1,3-diamine (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Add benzyl bromide (1.1 eq.) and propyl iodide (1.1 eq.) dropwise at 0°C.

  • Introduce potassium carbonate (2.5 eq.) and reflux at 80°C for 8 hours.

Optimization Data :

ParameterOptimal ValueEffect on Yield
SolventTHFMaximizes solubility of intermediates
Temperature80°CPrevents oligomerization
BaseK2CO3Minimizes side reactions

Yield : 68–72% after column chromatography. Steric hindrance from the benzyl group limits further alkylation.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYieldScalability
Catalytic HydrogenationCyano precursor70°C, H2, Pd/C100% High
Mannich-AlkylationTrimethylpropane-1,3-diamine40°C, DCM85% Moderate
Direct AlkylationPropane-1,3-diamine80°C, THF, K2CO372%High
Reductive AminationAldehydes25°C, NaBH3CN~60%Low

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